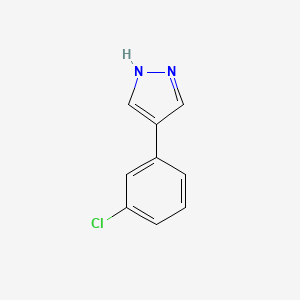

4-(3-Chlorophenyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGSNXWYYALGBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Chlorophenyl 1h Pyrazole and Analogues

Classical and Contemporary Synthetic Approaches

Traditional methods for pyrazole (B372694) synthesis have been refined over decades and remain fundamental in organic synthesis. These are complemented by contemporary strategies that offer improved efficiency, atom economy, and substrate scope.

The most classic and widely employed method for pyrazole synthesis is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. beilstein-journals.orgnih.govnih.gov To obtain a 4-substituted pyrazole such as 4-(3-chlorophenyl)-1H-pyrazole, the starting material would typically be a 2-substituted-1,3-dicarbonyl compound.

The general mechanism involves the initial reaction of one carbonyl group with the hydrazine to form a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrazole ring. The choice of hydrazine (e.g., hydrazine hydrate (B1144303), phenylhydrazine) determines the substituent on the N1 position of the pyrazole. For the synthesis of 1H-pyrazoles, hydrazine hydrate is commonly used. The reaction conditions can be modulated, with aprotic dipolar solvents sometimes offering better regioselectivity compared to traditional protic solvents like ethanol. nih.gov

A relevant example is the synthesis of 3-amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile, an analogue that demonstrates the core cyclocondensation principle. This synthesis proceeds by reacting a β-ketonitrile equivalent with hydrazine. nih.gov

Table 1: Representative Cyclocondensation Reaction

| Precursor 1 | Precursor 2 | Product Type | Reference |

|---|---|---|---|

| Substituted 1,3-Diketone | Hydrazine Hydrate | 3,4,5-Trisubstituted 1H-Pyrazole | beilstein-journals.org |

1,3-Dipolar cycloaddition offers a powerful and convergent route to pyrazoles. nih.gov This [3+2] cycloaddition reaction involves a 1,3-dipole reacting with a dipolarophile, typically an alkene or alkyne, to form the five-membered pyrazole ring. nih.govnih.gov This method is particularly useful for controlling the substitution pattern of the final product.

Several types of 1,3-dipoles are employed for pyrazole synthesis:

Diazo Compounds: The reaction of diazoalkanes with alkynes is a well-established method. For instance, ethyl diazoacetate can react with alkynes in an aqueous micellar environment to form pyrazoles. researchgate.netunisi.it The regioselectivity of the addition can be influenced by the electronic nature of the substituents on both the diazo compound and the alkyne.

Nitrilimines: These reactive intermediates, often generated in situ from hydrazonoyl halides, readily undergo cycloaddition with alkynes to yield pyrazoles.

Sydnones: Sydnones are stable, mesoionic aromatic compounds that can act as 1,3-dipoles. They react with alkynes or alkenes, often under thermal conditions, to produce pyrazoles with the extrusion of carbon dioxide. nih.gov The synthesis of 1,3-diaryl-4-halo-1H-pyrazoles has been efficiently achieved through the [3+2] dipolar cycloaddition of 3-arylsydnones with 2-aryl-1,1-dihalo-1-alkenes. nih.govnih.gov

Tosylhydrazones: Tosylhydrazones can be converted into diazo compounds in situ under basic conditions, which then participate in cycloadditions. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles has been reported via the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. rsc.org

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors for the synthesis of pyrazoles. These α,β-unsaturated ketones are typically prepared via a Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and a benzaldehyde (B42025) derivative. nih.govrsc.org

The synthesis of the pyrazole ring from a chalcone (B49325) involves a cyclocondensation reaction with a hydrazine derivative. researchgate.netnih.gov The reaction proceeds through the formation of an intermediate pyrazoline, which is subsequently oxidized to the aromatic pyrazole. Air or a mild oxidizing agent can facilitate this final aromatization step. This two-step sequence allows for significant structural diversity, as a wide variety of substituted chalcones can be readily prepared. nih.govhealthcare-bulletin.co.uk For the synthesis of a 4-(3-chlorophenyl) substituted pyrazole, the chalcone precursor would need to be synthesized from a ketone and 3-chlorobenzaldehyde (B42229) or from 3-chloroacetophenone and an aldehyde.

Table 2: General Scheme for Chalcone-Based Pyrazole Synthesis

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | Substituted Acetophenone + Substituted Benzaldehyde | Chalcone |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. rsc.org Several MCRs have been developed for the synthesis of highly substituted pyrazoles. beilstein-journals.orgnih.gov

These reactions often work by generating a key intermediate, such as a 1,3-dicarbonyl compound, in situ. beilstein-journals.org For example, a three-component reaction between an aldehyde, a β-ketoester, and a hydrazine can yield a polysubstituted pyrazole. beilstein-journals.org Another common MCR involves the reaction of aldehydes, malononitrile (B47326), β-ketoesters, and hydrazine hydrate to produce fused pyrazole systems like dihydropyrano[2,3-c]pyrazoles. rsc.org

A more advanced MCR involves the multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes to form the pyrazole ring. acs.org This modular method is notable for avoiding hazardous reagents like hydrazine by forming the N-N bond in the final oxidation step. acs.org

Advanced Catalytic Systems and Reaction Conditions

Modern synthetic chemistry strives for more sustainable and efficient processes. This includes the development of advanced catalytic systems and reaction conditions that avoid harsh reagents or toxic metals.

While transition-metal-catalyzed reactions are powerful tools for C-H functionalization, there is a growing interest in developing metal-free alternatives. rsc.orgnih.gov For pyrazoles, this often involves the direct functionalization of the pre-formed heterocyclic ring.

One such approach is the oxidative thio- or selenocyanation of 4-unsubstituted pyrazoles. beilstein-journals.org This metal-free method uses an oxidant like PhICl₂ to generate a reactive electrophilic species from NH₄SCN or KSeCN in situ. This electrophile then attacks the electron-rich C4 position of the pyrazole ring to introduce a thiocyano or selenocyano group. beilstein-journals.org

Furthermore, electrochemical methods are emerging as a green and efficient tool for pyrazole synthesis. An electrochemical three-component cascade reaction between N,N-dimethyl enaminones, hydrazine reagents, and a halogen source has been developed to synthesize 4-halopyrazoles under mild, metal-free conditions. rsc.org These advanced methods provide direct access to functionalized pyrazoles that might be difficult to obtain through classical routes.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. tandfonline.comrsc.orgbenthamdirect.com This technology is particularly effective for the synthesis of heterocyclic compounds like pyrazoles. dergipark.org.tr The principle of microwave heating involves the direct interaction of microwave energy with polar molecules in the reaction mixture, resulting in rapid and uniform heating that can overcome the limitations of traditional refluxing. tsijournals.com

The application of microwave irradiation has been successfully demonstrated in the synthesis of various pyrazole analogues. For instance, the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a fundamental method for pyrazole synthesis, and its efficiency is significantly enhanced under microwave conditions. benthamdirect.comtsijournals.com In a relevant study, 1-(3-chlorophenyl)-3,5-diaryl-pyrazoles were synthesized by irradiating a mixture of a 1,3-diaryl-propane-1,3-dione and 3-chlorophenyl hydrazine hydrochloride in a household microwave oven at 600 watts for just 3 minutes, achieving a yield of 86%. tsijournals.com This solvent-free approach highlights the eco-friendly and efficient nature of MAOS. tandfonline.comtsijournals.com

The benefits of microwave-assisted synthesis over conventional methods are well-documented. A comparative study on the synthesis of phenyl-1H-pyrazoles showed that microwave heating (50 W, 60°C, 5 minutes) resulted in yields of 91-98%, whereas conventional heating (75°C, 2 hours) produced lower yields of 72-90%. benthamdirect.com Similar advantages have been observed in multi-component reactions and in the synthesis of complex, fused-ring pyrazole systems, where microwave irradiation drastically reduces reaction times from hours to minutes. rsc.orgnih.gov

| Product Type | Microwave Conditions | Microwave Yield | Conventional Conditions | Conventional Yield | Reference |

|---|---|---|---|---|---|

| 1-(3-chlorophenyl)-3,5-diaryl-pyrazoles | 600 W, 3 min | 86% | N/A | N/A | tsijournals.com |

| Phenyl-1H-pyrazoles | 50 W, 60°C, 5 min | 91-98% | 75°C, 2 hours | 72-90% | benthamdirect.com |

| Quinolin-2(1H)-one-based pyrazoles | 360 W, 120°C, 7-10 min | 68-86% | N/A | N/A | rsc.org |

| Pyrazole-containing 1,3,4-oxadiazoles | 400 W, 5-8 min | Good | Reflux, 6-9 hours | 59-66% | rsc.org |

Regioselectivity and Stereocontrol in Pyrazole Synthesis

The synthesis of unsymmetrically substituted pyrazoles, such as this compound, presents a significant challenge in controlling regioselectivity. The classical Knorr pyrazole synthesis, which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a hydrazine, often yields a mixture of two regioisomers. ingentaconnect.commdpi.com The final position of the substituents on the pyrazole ring depends on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. ingentaconnect.com

Regioselectivity is influenced by both steric and electronic factors of the substituents on the 1,3-dicarbonyl precursor and the hydrazine, as well as the reaction conditions (e.g., pH). ingentaconnect.comnih.gov For example, in the reaction between a 1,3-dicarbonyl compound and a substituted hydrazine like phenylhydrazine, the reaction can be directed by controlling the acidity. Under basic or neutral conditions, the more nucleophilic nitrogen of the hydrazine (the -NH2 group) preferentially attacks the more electrophilic carbonyl carbon. Conversely, under acidic conditions, this nitrogen is protonated, and the less basic nitrogen atom initiates the attack. ingentaconnect.com

To overcome the problem of poor regioselectivity, various strategies have been developed. One approach is the use of 1,3-dicarbonyl surrogates, such as β-enaminones or α,β-unsaturated ketones bearing a leaving group, which can direct the cyclization to afford a single regioisomer. ingentaconnect.commdpi.com For instance, the reaction of β-aminoenones with hydrazines provides a highly regioselective route to 1,3,5-trialkylpyrazoles. nih.gov Another effective method is the 1,3-dipolar cycloaddition of diazo compounds with alkynes, which can also provide excellent regiocontrol. rsc.orgjocpr.com

In the context of synthesizing 4-substituted pyrazoles, regioselectivity often pertains to the placement of substituents at positions 1, 3, and 5. The synthesis of a 4-aryl-1H-pyrazole specifically requires a precursor that introduces the aryl group at the desired C-4 position. While stereocontrol is not a factor for the aromatic pyrazole ring itself, it is critical in the synthesis of related chiral dihydropyrazoles (pyrazolines) or pyrazolidinones, where asymmetric centers can be created. rwth-aachen.de Asymmetric synthesis strategies, often employing organocatalysts or metal catalysts with chiral ligands, have been developed to control the stereochemistry of these reduced pyrazole derivatives. rwth-aachen.de

| Method | Precursors | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Modified Knorr Condensation | 1,3-Dicarbonyls and Hydrazines | Control of pH (acidic vs. basic conditions) | Influences which nitrogen attacks which carbonyl, directing isomer formation | ingentaconnect.com |

| Use of Dicarbonyl Surrogates | β-Enaminones and Hydrazines | The enamine nitrogen directs the cyclization pathway | Excellent regioselectivity for 1,3,5-substituted pyrazoles | ingentaconnect.com |

| Cyclocondensation | α,β-Unsaturated Ketones (Chalcones) and Hydrazines | Initial Michael addition followed by cyclization and oxidation | Predominantly yields pyrazolines, which are then aromatized | mdpi.com |

| 1,3-Dipolar Cycloaddition | Diazo compounds and Alkynes | Concerted cycloaddition reaction | High regioselectivity in forming substituted pyrazoles | rsc.orgjocpr.com |

| Three-Component Synthesis | Aromatic aldehydes, Tosylhydrazine, Terminal alkynes | One-pot condensation followed by cycloaddition | Efficient synthesis of 3,5-disubstituted 1H-pyrazoles | organic-chemistry.org |

Chemical Reactivity and Derivatization of 4 3 Chlorophenyl 1h Pyrazole Scaffold

Functional Group Transformations and Modifications

Functional group transformations on the 4-(3-chlorophenyl)-1H-pyrazole core involve reactions that modify the existing substituents or the pyrazole (B372694) ring itself. These modifications are crucial for creating new analogs and exploring structure-activity relationships.

Nucleophilic aromatic substitution (SNA r) on the chlorophenyl ring of this compound is generally challenging due to the stability of the aryl-chloride bond. Such reactions typically require harsh conditions or activation by strongly electron-withdrawing groups positioned ortho or para to the chlorine atom. For the 3-chlorophenyl moiety, the chlorine is not sufficiently activated for facile substitution. However, specialized catalytic systems, such as palladium- or copper-based catalysts, can facilitate cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, Sonogashira couplings) where the chloride acts as a leaving group, allowing for the introduction of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. These advanced synthetic methods enable the transformation of the chlorophenyl group into more complex substituents.

The this compound scaffold can exist in tautomeric equilibrium with its pyrazolone (B3327878) form, specifically 4-(3-chlorophenyl)-1H-pyrazol-5(4H)-one. This pyrazolone tautomer possesses a reactive methylene (B1212753) group at the C4 position, which is susceptible to condensation reactions.

A prominent example is the Knoevenagel condensation, where the pyrazolone reacts with various aldehydes and ketones. This reaction is often catalyzed by a base like piperidine (B6355638) or an organocatalyst salt such as pyrrolidine-BzOH. acs.org The condensation typically proceeds via a sequential double condensation mechanism, leading to the formation of allylidene pyrazolones. acs.org For instance, a three-component reaction between a 4-unsubstituted pyrazolone, an aryl aldehyde, and an aryl methyl ketone can yield 1,3-diarylallylidene pyrazolones. acs.org

Furthermore, multicomponent reactions involving the pyrazolone, an aldehyde, and an active methylene compound like malononitrile (B47326) can lead to the formation of fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles. mdpi.comnih.gov These reactions proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. mdpi.com

Table 1: Examples of Condensation Reactions with Pyrazolone Analogs

| Reactants | Catalyst | Product Type | Reference |

|---|---|---|---|

| Pyrazolone, Aryl Aldehyde, Aryl Methyl Ketone | Pyrrolidine-BzOH | 1,3-Diarylallylidene Pyrazolone | acs.org |

| Pyrazolone, Aldehyde, Malononitrile | DABCO | 6-Amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | nih.gov |

| Pyrazolone, Aromatic Aldehyde, Dimedone | Diethylamine (Et₂NH) | Pyrazole-dimedone derivative | mdpi.com |

The pyrazole ring is an aromatic heterocycle and is generally resistant to oxidation under standard conditions. pharmaguideline.compharmdbm.com However, substituents on the ring can be oxidized. For instance, an alkyl group attached to the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄). pharmdbm.com

A key transformation in this class is the oxidation of the reduced pyrazolidinone ring. The compound 1-(4-chlorophenyl)pyrazolidin-3-one, a reduced precursor, can be oxidized to 1-(4-chlorophenyl)-3-pyrazolol (a tautomer of the pyrazolone) using air as the oxidant. chemicalbook.comresearchgate.net This reaction can be accelerated by catalysts such as ferric chloride or cobalt(II) supported on activated carbon. chemicalbook.comresearchgate.net

Conversely, the pyrazole ring can undergo reduction. Catalytic hydrogenation of pyrazole derivatives can lead to the corresponding pyrazoline (dihydropyrazole) and subsequently to pyrazolidine (B1218672) (tetrahydropyrazole) under more forcing conditions. pharmaguideline.compharmdbm.com These reduction pathways eliminate the ring's aromaticity and alter its geometry and electronic properties, providing access to saturated heterocyclic derivatives.

Introduction of Diverse Substituents and Hybrid Systems

Creating hybrid molecules by introducing new functional groups and heterocyclic systems onto the this compound scaffold is a key strategy for developing novel compounds.

Electrophilic substitution in pyrazoles preferentially occurs at the C4 position due to its higher electron density. pharmaguideline.comnih.gov Since the parent compound is already substituted at C4, further electrophilic attack on the pyrazole ring is directed to the C5 position, although this is generally less favorable. Alternatively, electrophilic substitution can occur on the 3-chlorophenyl ring, typically at the positions ortho and para to the pyrazole substituent.

A specific and important electrophilic substitution is thio- and selenocyanation. While direct C4-functionalization is not possible on the title compound, the reaction on a C4-unsubstituted pyrazole provides insight into the ring's reactivity. This transformation can be achieved using reagents like ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) or potassium selenocyanate (B1200272) (KSeCN) in the presence of an oxidant such as PhICl₂. nih.govbeilstein-archives.org The proposed mechanism involves the in-situ generation of an electrophilic species, thiocyanogen (B1223195) chloride (Cl-SCN) or selenocyanogen (B1243902) chloride (Cl-SeCN), which then attacks the electron-rich C4 position of the pyrazole ring. nih.govbeilstein-archives.org The resulting 4-thio/selenocyanated pyrazoles are versatile intermediates that can be converted into other sulfur- or selenium-containing derivatives. nih.gov

Table 2: General Conditions for Thio/selenocyanation of C4-Unsubstituted Pyrazoles

| Reaction | Thio/Seleno Source | Oxidant | Proposed Electrophile | Reference |

|---|---|---|---|---|

| Thiocyanation | NH₄SCN | PhICl₂ | Cl-SCN | nih.gov |

| Selenocyanation | KSeCN | PhICl₂ | Cl-SeCN | nih.govbeilstein-archives.org |

The introduction of carboxamide and hydrazide functionalities is a common derivatization strategy. These groups can act as important hydrogen bond donors and acceptors, influencing the molecule's interactions with biological targets. The synthesis of these derivatives typically begins with a pyrazole carboxylic acid.

For example, 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid can be synthesized and subsequently converted to its corresponding acid chloride using a reagent like thionyl chloride (SOCl₂). researchgate.netnih.gov This activated intermediate can then react with various amines to form a diverse library of pyrazole-3-carboxamides. nih.govnih.gov

Similarly, reacting the pyrazole carboxylic acid or its ester derivative with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) yields the corresponding pyrazole-3-carbohydrazide. researchgate.net This hydrazide is a key building block itself and can be further reacted with aldehydes, ketones, or isothiocyanates to form hydrazones, thiadiazoles, or triazolin-thiones, respectively, leading to more complex hybrid molecules. researchgate.net

Fused Heterocyclic Ring Systems (e.g., Pyrazolo[3,4-d]pyrimidine, Pyrazolo[4,3-d]pyridazine)

The synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-d]pyridazines, from a this compound core generally requires the presence of appropriate functional groups on the pyrazole ring to facilitate the construction of the adjoining ring. Typically, a 5-aminopyrazole derivative serves as a key precursor for the annulation of a pyrimidine (B1678525) or pyridazine (B1198779) ring. nih.govnih.gov

The general synthetic strategy involves the reaction of a 5-amino-4-substituted pyrazole with a suitable cyclizing agent. For instance, the construction of the pyrazolo[3,4-d]pyrimidine system often starts with a 5-aminopyrazole-4-carbonitrile. This precursor can undergo cyclization with various reagents like formic acid, formamide, or other one-carbon donors to form the pyrimidine ring.

While direct synthesis from this compound is not commonly reported due to the lack of activating groups for cyclization, a plausible synthetic route would first involve the introduction of an amino group at the 5-position. A commercially available analogue, 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, provides a useful model for the subsequent cyclization steps that would be applicable to a 5-amino-4-(3-chlorophenyl)-1H-pyrazole derivative. biosynth.com

Table 1: Representative Synthetic Routes to Pyrazolo-fused Systems from Aminopyrazoles

| Fused System | Starting Pyrazole Derivative | Typical Cyclizing Reagents | Key Reaction Type |

| Pyrazolo[3,4-d]pyrimidine | 5-Aminopyrazole-4-carbonitrile | Formic acid, Urea, Chloroformamidine | Cyclocondensation |

| Pyrazolo[3,4-d]pyrimidine | 5-Aminopyrazole-4-carboxamide | Diethyl carbonate, Phosgene | Cyclization |

| Pyrazolo[4,3-d]pyridazine | 4-Acetyl-5-aminopyrazole | Hydrazine hydrate | Condensation/Cyclization |

The synthesis of pyrazolo[4,3-d]pyridazines can be achieved through the reaction of a 5-aminopyrazole bearing a carbonyl group at the 4-position with hydrazine. The initial condensation between the amino group of the pyrazole and one of the nitrogen atoms of hydrazine, followed by an intramolecular cyclization involving the carbonyl group, leads to the formation of the pyridazine ring. The specific substitution pattern on the resulting fused system is dictated by the nature of the starting materials and the reaction conditions employed.

Ligand Development and Coordination Chemistry of this compound

The pyrazole moiety is a well-established ligand in coordination chemistry, capable of coordinating to a wide range of metal ions through its sp²-hybridized nitrogen atoms. researchgate.net The coordination behavior of this compound as a ligand is influenced by both the electronic and steric effects of the 3-chlorophenyl substituent at the 4-position. This substituent can impact the electron density on the pyrazole ring and influence the spatial arrangement of the resulting metal complexes.

Pyrazoles can coordinate to metal centers in a monodentate fashion through one of the ring nitrogen atoms. They can also act as bridging ligands, connecting two metal centers. The deprotonated form, pyrazolate, is also a common coordinating species. uninsubria.it The presence of the bulky 3-chlorophenyl group may sterically hinder the formation of certain coordination geometries, favoring the formation of complexes with lower coordination numbers or specific spatial arrangements.

The coordination chemistry of pyrazole-based ligands is rich and varied, leading to the formation of discrete mononuclear and polynuclear complexes, as well as coordination polymers. nih.govnih.gov The electronic properties of the metal ion and the nature of other ligands in the coordination sphere also play a crucial role in determining the final structure and properties of the complex.

Table 2: Potential Coordination Modes of this compound with Metal Ions (M)

| Coordination Mode | Description | Potential Influencing Factors |

| Monodentate | Coordination through one of the pyrazole nitrogen atoms to a single metal center. | Steric hindrance from the 3-chlorophenyl group, nature of the metal ion and other ligands. |

| Bridging (Pyrazolate) | The deprotonated pyrazole bridges two metal centers. | Reaction conditions (presence of a base), metal-to-ligand ratio. |

| Bidentate (with other functional groups) | If the pyrazole is further functionalized, it can act as a bidentate chelating ligand. | Presence of coordinating groups on the phenyl ring or other positions of the pyrazole. |

The development of new ligands based on the this compound scaffold could lead to novel coordination compounds with interesting catalytic, magnetic, or optical properties. Further research in this area would involve the systematic synthesis and characterization of its metal complexes to fully elucidate its coordination behavior and explore potential applications. researchgate.netjohnshopkins.edu

Structure Activity Relationship Sar Studies of 4 3 Chlorophenyl 1h Pyrazole Derivatives

Influence of Chlorophenyl Substitution Pattern on Biological Activity

The position of the chlorine atom on the phenyl ring is a critical determinant of the biological activity of 4-phenyl-1H-pyrazole derivatives. While the core subject is the 3-chloro substitution, its influence is best understood by comparison with ortho- and para-substituted analogs.

Research into cannabinoid receptor (CB1) antagonists has highlighted the importance of the substitution pattern on the phenyl ring. While the lead compound in one study featured a 5-(4-chlorophenyl) group, the investigation into various analogs underscored that a para-substituted phenyl ring at this position was a key structural requirement for potent and selective CB1 antagonistic activity. nih.govacs.org This suggests that for certain receptors, the para position is favored over other positions for halogen substitution.

In the context of anticancer activity, a series of (E)-3,5-dimethyl-1-(4-R-phenyl)-4-(phenyldiazenyl)-1H-pyrazoles were synthesized, where the 'R' group on the phenyl ring at the N1 position was varied. This series included compounds with 4-Cl, 3-Cl, and 2-Cl substitutions. Biological activity screening against 60 cancer cell lines demonstrated that the electronic properties conferred by the substituent's position significantly tuned the molecule's anticancer effects. daneshyari.com

Furthermore, studies on pyrano[2,3-c]pyrazoles with a 1-(4-chlorophenyl) substituent have demonstrated kinase inhibitory and anti-glioma activity. dundee.ac.uknih.gov Similarly, 3-(4-chlorophenyl)-4-substituted pyrazole (B372694) derivatives have been shown to possess promising antifungal and antitubercular properties. rsc.org While these studies focus on the 4-chloro substitution, they establish the principle that the chlorophenyl moiety is integral to specific biological activities. The precise impact of shifting the chlorine from the para to the meta position often results in altered binding affinities and efficacy, necessitating specific investigations for each biological target.

| Compound Scaffold | Substitution Position | Substituent | Observed Biological Activity | Reference |

|---|---|---|---|---|

| 5-Phenyl-1H-pyrazole-3-carboxamide | para (C5-phenyl) | -Cl | Potent and selective CB1 receptor antagonist | nih.govacs.org |

| 1-Phenyl-4-phenyldiazenyl-1H-pyrazole | meta (N1-phenyl) | -Cl | Anticancer activity | daneshyari.com |

| 1-Phenyl-pyrano[2,3-c]pyrazole | para (N1-phenyl) | -Cl | Kinase (AKT2/PKBβ) inhibition, Anti-glioma activity | dundee.ac.uknih.gov |

| 3-Phenyl-1H-pyrazole | para (C3-phenyl) | -Cl | Antifungal and antitubercular activity | rsc.org |

Role of Substituents at Pyrazole Ring Positions (N1, C3, C4, C5)

Substitutions at the nitrogen and carbon atoms of the pyrazole ring play a pivotal role in defining the molecule's interaction with biological targets.

N1-Position: The substituent at the N1 position significantly influences binding affinity. In a study of meprin inhibitors, the introduction of lipophilic moieties like methyl or phenyl groups at the N1 position of a 3,5-diphenylpyrazole (B73989) scaffold resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted (N-H) analog. nih.gov Conversely, for estrogen receptor (ER) ligands, a p-hydroxyl group on an N1-phenyl substituent was found to enhance both binding affinity and selectivity for ERα. illinois.edu The nature of the N1 substituent can also direct the synthesis, with arylhydrazine hydrochlorides favoring the 1,3-regioisomer and free hydrazines leading to the 1,5-regioisomer. acs.org

C3-Position: The C3 position is frequently modified to tune biological activity. For CB1 receptor antagonists, a carboxamido group at the C3 position was identified as a critical structural feature for high potency. nih.gov In the development of ERα-selective agonists, a C3-phenol group was found to be essential, likely occupying the same binding pocket as the A-ring of estradiol. illinois.edu

C4-Position: While sometimes left unsubstituted, modifications at the C4 position can be crucial. For instance, a C4-propyl substituent was determined to be optimal for high-affinity binding to the estrogen receptor. illinois.edu In other contexts, such as CB1 antagonists, a small methyl group at C4 was part of the optimal pharmacophore. nih.gov

C5-Position: The C5 position is another key site for modification. SAR studies on meprin inhibitors explored a wide range of aryl and alkyl substitutions at this position to modulate inhibitory activity and selectivity. nih.gov For cannabinoid antagonists, a para-substituted phenyl ring at C5 was a primary requirement for activity. nih.govacs.org In some cases, the C3 and C5 positions are considered together, especially in synthetic routes starting from 1,3-dicarbonyl compounds, where steric and electronic factors of the substituents determine the final regiochemistry. nih.gov

| Position | Substituent Type | Example Substituent | Target/Activity | Effect on Activity | Reference |

|---|---|---|---|---|---|

| N1 | Unsubstituted | -H | Meprin α/β | Higher activity vs. substituted | nih.gov |

| N1 | Hydroxylated Aryl | p-hydroxyphenyl | Estrogen Receptor α | Enhances affinity and selectivity | illinois.edu |

| C3 | Carboxamide | -CONH-piperidinyl | Cannabinoid Receptor 1 (CB1) | Required for potent antagonism | nih.govacs.org |

| C3 | Phenol | p-hydroxyphenyl | Estrogen Receptor α | Essential for agonist activity | illinois.edu |

| C4 | Alkyl | -CH₂CH₂CH₃ | Estrogen Receptor α | Optimal for high-affinity binding | illinois.edu |

| C5 | Substituted Aryl | p-chlorophenyl | Cannabinoid Receptor 1 (CB1) | Required for potent antagonism | nih.govacs.org |

Steric and Electronic Effects on Bioactivity Profiles

The biological activity of 4-(3-chlorophenyl)-1H-pyrazole derivatives is governed by a delicate balance of steric and electronic effects imparted by their substituents. These factors influence the molecule's conformation, its ability to fit into a receptor's binding site, and the non-covalent interactions it can form.

Electronic Effects: The electron-withdrawing nature of the chlorine atom on the phenyl ring, along with the electronic properties of substituents on the pyrazole core, significantly impacts the electron density distribution across the molecule. This, in turn, affects interactions with biological targets.

In the synthesis of pyrazole derivatives, the presence of strong electron-withdrawing groups (like 4-NO₂) on an N1-phenyl ring can hinder subsequent reactions by altering the electronic character of the pyrazole nitrogens. acs.org

The electronic nature of substituents on C3- and C5-aryl rings has been shown to affect the fluorescence properties of 2-pyrazoline (B94618) derivatives by modulating intramolecular charge transfer (ICT) processes. researchgate.net

Theoretical studies using Density Functional Theory (DFT) on phenyl-substituted pyrazoles have shown that modifying substituents on the phenyl ring alters the molecule's electronic properties, such as the HOMO and LUMO energy levels, which can be correlated with reactivity and biological activity. nih.gov

Steric Effects: The size and spatial arrangement of substituents create steric hindrance that can either promote or prevent effective binding to a receptor.

In the cyclocondensation reactions used to synthesize pyrazoles, the steric bulk of substituents on the precursor molecules can influence the regioselectivity of the ring formation. nih.gov

SAR studies of meprin inhibitors showed that introducing bulky residues like a benzyl (B1604629) group at the C3(5) position decreased inhibitory activity, while a more compact cyclopentyl group maintained potency similar to the diphenyl analog. nih.gov This indicates an optimal size for substituents that can be accommodated by the enzyme's active site.

The geometric orientation of aryl rings at C3 and C5 relative to the pyrazole ring, a factor controlled by steric effects, has a profound impact on the fluorescence intensity of pyrazoline derivatives. researchgate.net

The interplay between these steric and electronic factors is complex. An electron-withdrawing group might be electronically favorable for a particular interaction, but if it is too bulky, the steric clash could negate any potential benefit. Therefore, optimizing bioactivity requires a multi-parameter approach that considers both effects simultaneously.

Ligand-Receptor Interaction Mechanisms Derived from SAR

SAR studies, often complemented by computational modeling, provide critical insights into how this compound derivatives bind to their biological targets at a molecular level.

One of the most powerful applications of SAR is in elucidating the binding mode of a ligand within a receptor's active site. For pyrazole-based estrogen receptor (ER) agonists, SAR and molecular modeling suggest a specific orientation. The C3-phenol group mimics the A-ring of estradiol, forming crucial hydrogen bonds in that part of the binding pocket. The selectivity of these ligands for ERα over ERβ was attributed to interactions between the pyrazole core and the C4-propyl group with a region of the receptor where the amino acid residues differ between the two subtypes (e.g., Leu384 in ERα vs. Met336 in ERβ). ERα, having a smaller residue at this position, can better accommodate the pyrazole ligand. illinois.edu

Molecular docking studies of N-substituted diphenylpyrazole inhibitors in the active site of meprin α have also revealed key interactions. In unsubstituted analogs, the pyrazole core is predicted to form π–π stacking interactions with a tyrosine residue (Y187) in the S1 sub-pocket of the enzyme. However, the introduction of a substituent at the N1 position forces the pyrazole into a different binding mode, moving it away from this sub-site, which could explain the observed decrease in activity. nih.gov

These examples demonstrate how SAR data can be translated into specific hypotheses about ligand-receptor interactions. Key interaction types identified for pyrazole derivatives include:

Hydrogen Bonding: Often involving hydroxyl or amide substituents on the pyrazole or its appended rings.

π–π Stacking: Interactions between the aromatic pyrazole ring or phenyl substituents and aromatic amino acid residues like tyrosine or phenylalanine in the receptor.

Hydrophobic Interactions: Involving alkyl or aryl groups on the ligand and nonpolar pockets within the receptor.

Halogen Bonding: The chlorine atom of the chlorophenyl group can participate in halogen bonds with electron-rich atoms in the binding site, an interaction that can contribute to binding affinity and selectivity.

By systematically altering substituents and observing the resulting changes in biological activity, researchers can build a detailed map of the pharmacophore and understand the specific chemical features required for optimal interaction with a given receptor.

Preclinical Biological Activities and Mechanistic Pathways of 4 3 Chlorophenyl 1h Pyrazole Analogues

Anti-Inflammatory Activities and Associated Pathways

Analogues of 4-(3-Chlorophenyl)-1H-pyrazole have been investigated for their potential as anti-inflammatory agents, primarily through their ability to modulate key enzymatic pathways and signaling cascades involved in the inflammatory response. Research has focused on their capacity to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway and the production of pro-inflammatory cytokines.

Modulation of Inflammatory Mediators and Enzymes (e.g., COX, LOX, Cytokines, NF-κB)

The anti-inflammatory effect of pyrazole (B372694) derivatives is often attributed to their inhibition of COX enzymes, which are crucial for prostaglandin biosynthesis. nih.govnih.gov Certain pyrazolone (B3327878) analogues have demonstrated excellent selectivity for COX-2 over COX-1, a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov In addition to COX inhibition, some of these compounds also exhibit potent inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme responsible for the production of leukotrienes, another class of inflammatory mediators. nih.gov This dual inhibition of both COX-2 and 5-LOX pathways suggests a broad-spectrum anti-inflammatory potential. nih.gov

Furthermore, the NF-κB signaling pathway, a critical regulator of genes involved in inflammation and immune responses, has been identified as a target for pyrazole analogues. nih.govresearchgate.net Studies have shown that certain pyrazole derivatives can effectively inhibit NF-κB transcriptional activity in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.govresearchgate.net This inhibition of NF-κB leads to a significant reduction in the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov For instance, one novel pyrazole derivative was found to cause a significant reduction in the levels of these cytokines in LPS-stimulated RAW264.7 cells. nih.gov The mechanism of action involves the inhibition of the inhibitor kappa B-α (IκBα) degradation, which is a key step in the activation of NF-κB. nih.gov Another study on a (3-Chlorophenyl)-2-spiroisoxazoline derivative demonstrated its ability to reduce the production of NO, TNF-α, and IL-6 in LPS-stimulated mouse macrophages, with its molecular mechanism likely related to the regulation of the NF-κB and MAPK signaling pathways. mdpi.com

Antimicrobial Properties

Analogues of this compound have demonstrated notable antimicrobial activity, with studies exploring their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy

Pyrazole derivatives have been shown to possess a broad spectrum of antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. nih.govmdpi.comresearchgate.net The antibacterial efficacy is often quantified by the minimum inhibitory concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. For example, certain novel pyrazole analogues have shown high activity against Escherichia coli (a Gram-negative bacterium) and Streptococcus epidermidis (a Gram-positive bacterium), with MIC values as low as 0.25 μg/mL. nih.gov Other studies have reported moderate antibacterial activity for thiazolidinone-clubbed pyrazoles against E. coli with an MIC value of 16 μg/ml. nih.gov Hydrazide derivatives of pyrazole have also been found to be potent inhibitors of both Gram-positive and Gram-negative bacteria. nih.gov

| Compound/Analogue | Bacterial Strain | Activity (MIC in μg/mL) |

|---|---|---|

| Novel Pyrazole Analogue 3 | Escherichia coli (Gram-negative) | 0.25 nih.gov |

| Novel Pyrazole Analogue 4 | Streptococcus epidermidis (Gram-positive) | 0.25 nih.gov |

| Thiazolidinone-clubbed pyrazoles | E. coli | 16 nih.gov |

Antifungal Efficacy

The antifungal potential of pyrazole derivatives has been evaluated against various pathogenic fungi. nih.govccspublishing.org.cnnih.govcihanuniversity.edu.iq Research has demonstrated that these compounds can exhibit significant fungicidal activities. For instance, a novel pyrazole analogue showed high activity against Aspergillus niger with an MIC of 1 μg/mL. nih.gov In another study, N-(4-chlorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide demonstrated inhibitory capabilities against Botrytis cinerea with an EC50 value of 21.3 μmol/L, which was comparable to the commercial fungicide thifluzamide. ccspublishing.org.cn Fluorinated 4,5-dihydro-1H-pyrazole derivatives have also been assessed for their antifungal properties against phytopathogenic fungi, with a 2-chlorophenyl derivative showing 43.07% inhibition against Sclerotinia sclerotiorum and 46.75% inhibition against F. culmorum. nih.gov

| Compound/Analogue | Fungal Strain | Activity |

|---|---|---|

| Novel Pyrazole Analogue 2 | Aspergillus niger | MIC: 1 μg/mL nih.gov |

| N-(4-chlorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7h) | Botrytis cinerea | EC50: 21.3 μmol/L ccspublishing.org.cn |

| 2-chlorophenyl derivative (H9) | Sclerotinia sclerotiorum | 43.07% inhibition nih.gov |

| 2-chlorophenyl derivative (H9) | F. culmorum | 46.75% inhibition nih.gov |

Anticancer and Antitumor Research

Analogues of this compound have emerged as a promising class of compounds in anticancer research, with studies demonstrating their cytotoxic effects against various cancer cell lines through the modulation of key cellular processes.

Inhibition of Cellular Processes and Molecular Targets (e.g., Apoptosis Induction, Cell Proliferation Inhibition)

A significant mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. waocp.orgmdpi.comnih.gov For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were shown to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.govrsc.org The cytotoxic effects of these compounds have been evaluated against a panel of human cancer cell lines, including those of the breast (MCF-7), lung (A549), and prostate (PC-3). nih.govrsc.org Several of these derivatives displayed significant cytotoxicity with IC50 values in the low micromolar range. nih.govrsc.org The presence of a chlorophenyl group was highlighted as important for enhancing this cytotoxic activity. nih.govrsc.org

In addition to apoptosis induction, these compounds also inhibit cancer cell proliferation. srrjournals.comnih.gov For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for their anticancer activity against glioblastoma cells, with one compound exhibiting promising growth inhibitory properties. nih.gov Another study reported that 4-chloro-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline exhibits potent antiproliferative activities against MCF-7 and B16-F10 cells. mdpi.com The cytotoxic activity of a novel pyrazole derivative, PTA-1, was demonstrated against a panel of different cancer cell lines, inducing apoptosis at low micromolar concentrations in MDA-MB-231 triple-negative breast cancer cells. mdpi.com This was confirmed by the externalization of phosphatidylserine and the activation of caspase-3/7. mdpi.com Furthermore, some pyrazoline derivatives, including 1-thiocarbamoyl-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole, have been shown to inhibit cell cycle progression in human bladder cancer cell lines. waocp.org

| Compound/Analogue | Cancer Cell Line | Activity (IC50/GI50) | Mechanism |

|---|---|---|---|

| 1,3,5-trisubstituted-1H-pyrazole derivatives (e.g., 6c, 8, 10b, 10c) | MCF-7 (Breast) | 3.9–35.5 μM nih.govrsc.org | Activation of Bax, p53, Caspase-3; DNA damage nih.govrsc.org |

| 4-chloro-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline | MCF-7 (Breast), B16-F10 (Melanoma) | Potent antiproliferative activity mdpi.com | CDK2 inhibitory activities mdpi.com |

| PTA-1 (2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide) | MDA-MB-231 (Breast) | CC50: 0.93 µM mdpi.com | Apoptosis induction, Caspase-3/7 activation mdpi.com |

| 1-thiocarbamoyl-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (2c) | 5637 (Bladder) | Inhibited cell cycle progression waocp.org | Induction of sub G0/G1 phase (apoptosis) waocp.org |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (4j) | Glioblastoma cell lines | Potent EC50 nih.gov | Inhibition of 3D neurosphere formation, PKBβ/AKT2 inhibitory activity nih.gov |

Other Investigated Biological Activities

Analogues of this compound have been the subject of various preclinical investigations, revealing a spectrum of biological activities beyond their primary therapeutic targets. These studies have explored their potential as antioxidants, enzyme inhibitors, receptor antagonists, and antidepressant agents, highlighting the versatility of the pyrazole scaffold in medicinal chemistry.

The antioxidant capacity of pyrazole derivatives, including chlorophenyl-substituted analogues, has been evaluated through various in vitro assays. The mechanism of action often involves free radical scavenging, which prevents oxidative damage to cells.

Research into novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives demonstrated significant antioxidant properties. nih.gov A series of pyrazoline and pyrazoline carbothioamide derivatives were synthesized and assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide radical scavenging assays. nih.gov Notably, compounds featuring a 3,4-dichloro substitution on a phenyl ring exhibited the most potent antioxidant activity. nih.gov The presence of electron-donating groups like methoxy (OCH3) and methyl (CH3) on the phenyl ring was also found to be more beneficial for antioxidant activity than unsubstituted or mono-chloro-substituted rings. nih.gov

Another study synthesized a series of N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl] methylene) derivatives and tested their antioxidant potential using the Nitric oxide scavenging method. ijpsr.com The findings from these studies indicate that the physicochemical properties of the substituents on the pyrazole core play a crucial role in determining their antioxidant efficacy. nih.gov

Table 1: Antioxidant Activity of Selected Pyrazole Analogues This table is interactive. Users can sort columns by clicking on the headers.

| Compound Class | Substitution Pattern | Antioxidant Assay(s) Used | Key Findings |

|---|---|---|---|

| 3-(2-Naphthyl)-1-phenyl-1H-pyrazole derivatives | 3,4-Dichloro substitution on phenyl ring | DPPH, NO, Superoxide scavenging | Most potent antioxidant activity in the series. nih.gov |

| 3-(2-Naphthyl)-1-phenyl-1H-pyrazole derivatives | Methoxy (OCH3) or Methyl (CH3) substitution | DPPH, NO, Superoxide scavenging | More beneficial than unsubstituted or mono-chloro rings. nih.gov |

Analogues of this compound have been identified as potent inhibitors of various enzymes, which is a common mechanism for therapeutic intervention in numerous diseases.

Protein Kinases: The pyrazole scaffold is a key component in many clinically approved protein kinase inhibitors. nih.gov Specific analogues have shown inhibitory activity against several kinases implicated in oncogenic pathways.

A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for their kinase inhibitory potential. One compound from this series, 4j , was found to exhibit low micromolar activity against Protein Kinase Bβ (AKT2/PKBβ), a key enzyme in an oncogenic signaling pathway often targeted in glioma therapeutics. nih.gov Further analysis showed that compound 4j had IC50 values of 12 μM and 14 μM against AKT1 and AKT2, respectively. nih.gov Another patented pyrazole derivative, compound 28 , which features an α,β-unsaturated carbonyl moiety, acts as a selective and irreversible covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13, with IC50 values of 9 nM and 5.8 nM, respectively. nih.gov

Succinate (B1194679) Dehydrogenase: Succinate dehydrogenase (SDH), or mitochondrial complex II, is an essential enzyme in both the tricarboxylic acid (TCS) cycle and the mitochondrial respiratory chain. nih.govnih.gov Inhibition of this enzyme disrupts cellular respiration and energy production. nih.gov Several pyrazole analogues have been investigated as SDH inhibitors, particularly for their fungicidal properties.

A study of substituted 1,5-diaryl-3-(4-chlorophenyl)-Δ2-pyrazolines revealed that these compounds inhibited rat brain mitochondrial SDH. nih.gov This inhibition is a key mechanism for the fungicidal action of a class of pesticides known as SDHIs. nih.gov While much of the research focuses on agricultural applications, the finding that these compounds inhibit mammalian SDH in vitro suggests a potential for broader biological effects. nih.govnih.gov

Table 2: Enzyme Inhibition by Selected Pyrazole Analogues This table is interactive. Users can sort columns by clicking on the headers.

| Compound/Analogue | Target Enzyme | Inhibitory Concentration (IC50) | Notes |

|---|---|---|---|

| Compound 4j (N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole) | AKT1/PKBα | 14 μM | Investigated for anti-glioma activity. nih.gov |

| Compound 4j (N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole) | AKT2/PKBβ | 12 μM | Investigated for anti-glioma activity. nih.gov |

| Compound 28 (Patented pyrazole derivative) | CDK12 | 9 nM | Acts as a covalent inhibitor. nih.gov |

| Compound 28 (Patented pyrazole derivative) | CDK13 | 5.8 nM | Acts as a covalent inhibitor. nih.gov |

The pyrazole structure is a cornerstone for a major class of Cannabinoid CB1 receptor antagonists. The CB1 receptor is a G-protein coupled receptor involved in regulating energy homeostasis and metabolism.

The prototypical CB1 antagonist is Rimonabant (SR141716A), a diarylpyrazole derivative with the chemical name N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide. acs.org It was the first selective CB1 antagonist to be well-characterized, exhibiting a high affinity for the CB1 receptor (Ki = 2 nM) and much lower affinity for the CB2 receptor (Ki > 1000 nM).

Structure-activity relationship (SAR) studies on Rimonabant and its analogues have elucidated key structural requirements for potent and selective CB1 antagonism. These include a para-substituted phenyl ring at the 5-position of the pyrazole core, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position. acs.org The promising therapeutic applications of CB1 antagonists have spurred the development of numerous analogues with similar pharmacological profiles. These compounds have been developed as pharmacological tools to characterize cannabinoid receptors and as potential therapeutic agents to counteract harmful side effects of cannabinoid agonists. acs.org

Table 3: CB1 Receptor Antagonism by a Key Pyrazole Analogue This table is interactive. Users can sort columns by clicking on the headers.

| Compound Name | Chemical Structure | Target Receptor | Binding Affinity (Ki) | Key Feature |

|---|

| Rimonabant (SR141716A) | N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | Cannabinoid CB1 | 2 nM | First selective CB1 receptor antagonist. |

Preclinical studies have suggested that certain pyrazole and pyrazoline derivatives possess antidepressant-like activity. The mechanism for this effect is often linked to the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. chula.ac.th

In one study, a series of novel pyrazoline derivatives were synthesized and evaluated for antidepressant efficacy. The compound 4-(1-ethyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (PY2) demonstrated significant antidepressant effects in both the forced swim test (FST) and tail suspension test (TST) in mice. chula.ac.thchula.ac.th In silico analysis suggested these compounds have a strong affinity for the MAO-A target protein. chula.ac.thchula.ac.th

Another study investigated 1-thiocarbamoyl-3,5-diphenyl-2-pyrazoline derivatives. nih.gov Compounds that included a 4-chlorophenyl substitution, specifically 1-Thiocarbamoyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline and 1-Thiocarbamoyl-3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-pyrazoline , showed antidepressant activity equivalent to or higher than the reference drugs pargyline hydrochloride and tranylcypromine sulfate in Porsolt's Behavioural Despair Test. nih.gov These findings highlight the potential of chlorophenyl-substituted pyrazole analogues as leads for the development of new antidepressant agents.

Table 4: Preclinical Antidepressant Activity of Selected Pyrazole Analogues This table is interactive. Users can sort columns by clicking on the headers.

| Compound/Analogue | Animal Model | Test(s) Performed | Key Findings |

|---|---|---|---|

| PY2 (4-(1-ethyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol) | Mice | Forced Swim Test (FST), Tail Suspension Test (TST) | Showed substantial antidepressant efficacy compared to standard. chula.ac.thchula.ac.th |

| 1-Thiocarbamoyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline | Not Specified | Porsolt's Behavioural Despair Test | Activity equivalent to or higher than reference drugs. nih.gov |

Emerging Research Applications of 4 3 Chlorophenyl 1h Pyrazole

Applications in Agricultural Chemistry (e.g., Fungicides, Herbicides)

The pyrazole (B372694) moiety is a well-established pharmacophore in the agrochemical industry, contributing to the development of high-efficacy herbicides and fungicides. clockss.org Derivatives of chlorophenyl-pyrazole, in particular, have been instrumental in creating solutions for crop protection.

Herbicides: Many pyrazole-based herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). clockss.orgresearchgate.net This enzyme is crucial for the biosynthesis of plastoquinones, which are essential cofactors in the production of carotenoids in plants. clockss.org The inhibition of HPPD disrupts carotenoid synthesis, leading to the bleaching of leaves and eventual plant death. clockss.org Several commercial herbicides utilize a pyrazole scaffold to achieve this effect. clockss.orgresearchgate.net The versatility of the pyrazole structure allows for the development of compounds with selective, post-emergence herbicidal activity. researchgate.net

Fungicides: In the realm of fungicides, pyrazole derivatives have been successfully developed as respiration inhibitors. A significant class of these fungicides targets the succinate (B1194679) dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain, disrupting the fungus's energy production. For instance, the compound N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028), which contains a chlorophenyl group, has demonstrated potent in vivo antifungal activity against Rhizoctonia solani, the pathogen responsible for rice sheath blight. nih.gov Other pyrazole-based fungicides, like pyraclostrobin, inhibit the respiratory chain at Complex III. clockss.org The incorporation of a 1-aryl-pyrazole sidechain can enhance systemic movement of the compound throughout the plant. clockss.org

Table 1: Examples of Chlorophenyl-Pyrazole Scaffolds in Agricultural Chemistry

| Application Area | Target/Mechanism of Action | Example Compound Class/Derivative | Reference |

|---|---|---|---|

| Herbicides | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Pyrazole aromatic ketone analogs | researchgate.netresearchgate.net |

| Fungicides | Succinate Dehydrogenase (SDH) Inhibition | N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | nih.gov |

| Fungicides | Complex III Respiration Inhibition (Qo site) | Pyraclostrobin (features a 1-aryl-3-oxypyrazole sidechain) | clockss.org |

Contributions to Materials Science and Optoelectronics

The rigid and tunable structure of the pyrazole ring makes it a valuable building block in materials science. Research has indicated that pyrazole compounds, including chlorophenyl-substituted derivatives, can be used as key intermediates in the synthesis of novel polymers and advanced coatings. chemimpex.comchemimpex.comchemimpex.com These materials are often investigated for enhanced durability and resistance to environmental factors. chemimpex.comchemimpex.com

In the field of optoelectronics, the photophysical properties of heterocyclic compounds are of great interest. Hybrid molecules combining pyrazole and tetrazole rings have been synthesized and studied for their potential in optoelectronic applications. mdpi.com The investigation of these compounds' properties suggests that the pyrazole core can be a foundational element for developing new materials for use in electronics and photonics. mdpi.com

Table 2: Applications of Pyrazole Derivatives in Materials Science

| Application Area | Focus of Research | Compound Class | Reference |

|---|---|---|---|

| Polymers & Coatings | Enhancing durability and environmental resistance | 3-(4-Chlorophenyl)-pyrazole-4-carboxylic acid derivatives | chemimpex.com |

| Advanced Materials | Synthesis of materials with specific thermal/mechanical properties | 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | chemimpex.com |

| Optoelectronics | Investigation of photophysical and computational properties | Pyrazole-tetrazole hybrid compounds | mdpi.com |

Use as Research Probes and Chemical Tools (e.g., SPECT Ligands)

The pyrazole scaffold's structural rigidity and its capacity for substitution make it an excellent platform for designing highly specific chemical tools and imaging agents. mdpi.com These characteristics are crucial for developing ligands that can bind with high affinity to specific biological targets.

One of the prominent applications in this area is the development of ligands for neurological receptors. For example, derivatives based on a pyrazol-4-yl-pyridine structure have been synthesized and evaluated as probes for the muscarinic acetylcholine (B1216132) receptor M4 (M4). nih.gov This research has led to the identification of a radiofluorinated probe suitable for in vivo imaging using Positron Emission Tomography (PET), a technology functionally similar to Single Photon Emission Computed Tomography (SPECT). nih.gov The availability of such selective PET/SPECT ligands is critical for studying receptor occupancy and facilitating the development of new drugs targeting these receptors. nih.gov The tunability of the pyrazole core allows for the fine-tuning of a ligand's affinity and selectivity for its intended target. nih.gov

Table 3: Pyrazole Derivatives as Research Probes

| Application Area | Target/Technology | Specific Compound Type | Research Goal | Reference |

|---|---|---|---|---|

| Neuroimaging | Muscarinic Acetylcholine Receptor M4 (M4) / PET | Radiofluorinated pyrazol-4-yl-pyridine derivatives | Develop a non-invasive imaging tool to quantify biochemical processes and assess receptor occupancy. | nih.gov |

| Coordination Chemistry | Metal Ion Chelation | General Pyrazole Derivatives | Use as tunable ligands for applications in catalysis and metal extraction. | mdpi.commdpi.com |

Future Perspectives and Challenges in 4 3 Chlorophenyl 1h Pyrazole Research

Development of Novel and Sustainable Synthetic Strategies

A primary challenge in the synthesis of 4-(3-Chlorophenyl)-1H-pyrazole and its analogues lies in the development of environmentally benign and economically viable methods. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and environmentally detrimental solvents. benthamdirect.com The future of pyrazole (B372694) synthesis is increasingly geared towards the principles of green chemistry.

Key areas of development include:

Green Catalysis: The use of recyclable catalysts and green catalysts, such as ammonium (B1175870) chloride, is being explored to minimize waste and environmental impact. jetir.org

Alternative Energy Sources: Techniques like microwave and ultrasonic irradiation are being employed to accelerate reactions, often leading to higher yields and cleaner products without the need for traditional heating. benthamdirect.comresearchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of organic solvents is a major goal. tandfonline.com This not only reduces environmental pollution but can also simplify product isolation and purification. benthamdirect.com

Atom Economy: Multicomponent, one-pot reactions are gaining prominence as they are inherently more atom-economical, combining several synthetic steps into a single operation, thus saving time, energy, and resources. nih.govmdpi.comnih.gov

The shift towards these sustainable practices is crucial for both academic research and industrial-scale production of pyrazole derivatives. researchgate.net The goal is to create synthetic pathways that are not only efficient and high-yielding but also operationally simple and safe. nih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Strategies for Pyrazole Derivatives

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses hazardous organic solvents (e.g., toluene, CH2Cl2) tandfonline.com | Employs green solvents (e.g., ethanol, water) or solvent-free conditions jetir.orgtandfonline.com |

| Catalysts | May use stoichiometric, non-recyclable acid/base catalysts jetir.org | Utilizes recyclable catalysts, biocatalysts, or green catalysts (e.g., ammonium chloride) jetir.orgnih.gov |

| Energy | Typically relies on conventional heating | Uses renewable energy sources like microwave or ultrasonic irradiation benthamdirect.comresearchgate.net |

| Efficiency | Can be multi-step with lower overall yield | Focuses on one-pot, multicomponent reactions for high atom economy and yields nih.govnih.gov |

| Byproducts | Often generates significant waste | Aims for minimal byproduct formation |

Elucidation of Complex Biological Mechanisms and Target Identification

While pyrazole derivatives are known for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, the precise molecular mechanisms of action for many, including this compound, are not fully understood. arabjchem.orgnih.govnih.gov A significant future challenge is the deconvolution of these complex biological pathways and the definitive identification of molecular targets.

Future research will likely focus on:

Advanced Target Deconvolution: Employing a combination of direct biochemical methods (like Cellular Thermal Shift Assay - CETSA), genetic interactions, and computational inference to identify specific protein targets. acs.org For instance, CETSA has been used to confirm drug-target engagement for other pyrazolone (B3327878) compounds by observing changes in protein thermal stability. acs.org

Network Pharmacology: Using computational tools like SwissTargetPrediction to predict potential protein targets and constructing compound-target-pathway networks to understand how these molecules affect cellular signaling, particularly in complex diseases like cancer. arabjchem.org

Kinase Profiling: Given that many pyrazole derivatives act as kinase inhibitors, extensive screening against large panels of kinases is essential. nih.gov A derivative of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole was found to inhibit the AKT2/PKBβ kinase, a key player in glioma oncogenic pathways. nih.govdundee.ac.uk

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and subsequent biological evaluation will continue to be crucial for understanding how specific structural features contribute to potency and selectivity. rsc.orgnih.gov

Identifying the specific targets and understanding the intricate interactions within cellular systems will be paramount for designing more effective and less toxic therapeutic agents. nih.gov

Advanced Computational Modeling for Rational Design and Activity Prediction

Computational chemistry has become a vital tool in modern drug discovery, offering a cost-effective and efficient way to design and predict the activity of new molecules. eurasianjournals.com For this compound research, advanced computational modeling presents a significant opportunity to accelerate the development of novel derivatives with enhanced properties.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activities. ej-chem.org Advanced methodologies like 5D-QSAR, which consider induced-fit models, can provide deeper insights into the structural requirements for activity, as demonstrated in studies of pyrazole derivatives as EGFR inhibitors. nih.gov 2D-QSAR models have also been successfully used to design new pyrazole compounds with high predicted potency. acs.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It helps in understanding the binding patterns and key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the active site of enzymes like RET kinase or carbonic anhydrase. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and conformational stability of a ligand-protein complex over time. eurasianjournals.comnih.gov These simulations can confirm the stability of interactions predicted by docking and help refine the design of more potent inhibitors. nih.gov

These computational studies not only help in predicting the biological activity of newly designed compounds but also provide a fundamental understanding of their interactions at a molecular level, guiding the synthesis of more effective and selective agents. nih.gov

Table 2: Computational Techniques in Pyrazole Derivative Research

| Technique | Application | Key Insights |

|---|---|---|

| 2D/3D/5D-QSAR | Correlate chemical structure with biological activity ej-chem.orgnih.govacs.org | Identifies key structural features and physicochemical properties responsible for potency. nih.gov |

| Molecular Docking | Predict binding mode and affinity to a biological target nih.govnih.gov | Elucidates binding interactions (e.g., H-bonds, π-π stacking) with active site residues. nih.govnih.gov |

| Molecular Dynamics (MD) | Simulate the movement of the ligand-protein complex over time nih.gov | Assesses the stability of binding interactions and conformational changes. nih.gov |

| MM/PBSA | Calculate binding free energy of a ligand to its target nih.gov | Provides a quantitative estimation of binding affinity. |

Exploration of New Scientific and Industrial Applications

The versatility of the pyrazole scaffold suggests that the applications of this compound are not limited to its currently known biological activities. researchgate.net A significant future direction is the exploration of this compound and its derivatives in novel scientific and industrial domains.

Potential areas for exploration include:

Agrochemicals: Pyrazole derivatives are already used in herbicides and pesticides. Research into this compound could lead to the development of new, more selective, and environmentally safer agrochemicals, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors for weed control. researchgate.net

Material Science: Pyrazoles are utilized in the manufacturing of dyes and plastics. researchgate.net The specific properties of this compound could be harnessed to create novel materials, such as conductive polymers, photovoltaic materials for solar energy, or specialized dyes.

Industrial Auxiliaries: Certain pyrazole derivatives have found use as auxiliaries in the oil and gas industry and in water treatment processes. nbinno.com The potential of this compound in these industrial applications remains a largely unexplored but promising area.

The expansion into these new fields requires interdisciplinary collaboration and a deeper understanding of the compound's physicochemical properties beyond its biological activity. The continued investigation into pyrazole derivatives is poised to unlock their full potential across a wide spectrum of modern science and technology.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(3-Chlorophenyl)-1H-pyrazole with high purity?

The synthesis typically involves cyclocondensation reactions or nucleophilic substitutions. For example:

- Pd-catalyzed cross-coupling : React 3-chlorophenylboronic acid with pyrazole precursors under Suzuki–Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to introduce the chlorophenyl group .

- One-pot cyclization : Use hydrazine derivatives and β-keto esters in acidic media (e.g., HCl/EtOH reflux) to form the pyrazole core, followed by chlorophenyl functionalization .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress via TLC and confirm purity by HPLC .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and pyrazole C-H (δ 6.5–7.0 ppm). Substituent effects on chemical shifts help confirm regiochemistry .

- X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between pyrazole and chlorophenyl rings ~45–55°) using SHELX programs for refinement .

- Mass spectrometry (EI-MS) : Look for molecular ion [M+H]⁺ at m/z 195 (C₉H₇ClN₂) and fragmentation patterns matching pyrazole cleavage .

Advanced Research Questions

Q. How can contradictions in crystallographic data between studies be resolved?

Discrepancies in bond lengths or angles (e.g., C-Cl vs. C-N distances) may arise from resolution limits or refinement protocols. To address this:

- Multi-technique validation : Cross-check X-ray data with DFT-optimized structures (B3LYP/6-31G* level) to identify outliers .

- High-resolution datasets : Collect data at low temperature (100 K) and refine with SHELXL using anisotropic displacement parameters for heavy atoms .

- Statistical analysis : Apply Hirshfeld surface analysis to compare intermolecular interactions (e.g., H-bonding, π-stacking) across studies .

Q. What experimental designs are suitable for probing structure-activity relationships (SAR) of this compound derivatives?

- Derivatization : Synthesize analogs with substituents at N1 (e.g., alkyl, aryl groups) or C3/C5 (e.g., CF₃, NO₂) to assess electronic effects .

- Biological assays : Test anti-inflammatory activity via COX-2 inhibition (IC₅₀) or cytotoxicity against cancer cell lines (e.g., MTT assay). Compare with control compounds like Celecoxib .

- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 active site; PDB ID 5KIR) .

Q. How can computational methods predict the electronic properties of this compound?

- DFT calculations : Optimize geometry at B3LYP/6-311++G** level to compute HOMO-LUMO gaps (~4.5–5.0 eV), electrostatic potential maps (chlorine’s electron-withdrawing effect), and Fukui indices for reactivity .

- MD simulations : Analyze solvation dynamics in water/DMSO mixtures (e.g., radial distribution functions) to predict solubility .

Q. What strategies mitigate decomposition during air-sensitive reactions involving this compound?

- Inert atmosphere : Use Schlenk lines or gloveboxes (O₂ < 1 ppm) for reactions involving organometallic reagents (e.g., Grignard additions) .

- Stabilizing agents : Add radical inhibitors (e.g., BHT) or chelating agents (e.g., EDTA) to suppress oxidation of the pyrazole ring .

- Low-temperature storage : Store under argon at –20°C in amber vials to prevent photodegradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

- Meta-analysis : Compare IC₅₀ values across studies (e.g., COX-2 inhibition ranges from 0.5–10 µM) and normalize for assay conditions (e.g., cell line variability) .

- Dose-response validation : Replicate experiments with standardized protocols (e.g., fixed incubation times, serum-free media) .

- Off-target profiling : Use kinase panels or proteome-wide screens to identify confounding interactions .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for this compound Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.